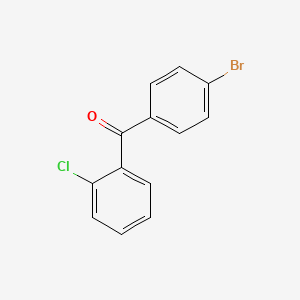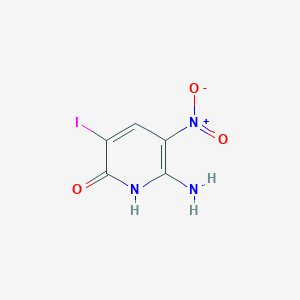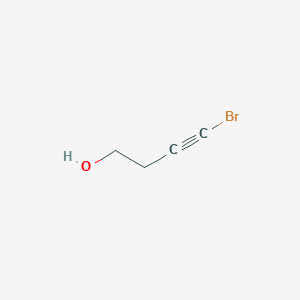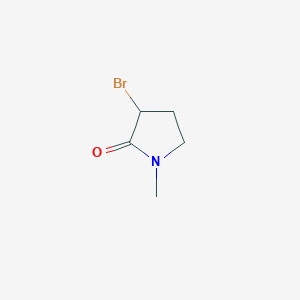
4-Bromo-2'-clorobenzofenona
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bromophenol and chlorophenol compounds is often achieved through reactions involving phenol precursors in the presence of bromide or chloride ions. For example, the formation of 2,4,6-tribromophenol results from the chlorination of water containing phenol and bromide ion at a specific pH . Schiff base compounds containing bromo and chloro substituents are synthesized through condensation reactions, as demonstrated by the synthesis of various Schiff bases in the papers . These methods could potentially be adapted for the synthesis of 4-Bromo-2'-chlorobenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal the crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 4-Bromo-2'-chlorobenzophenone could be similarly analyzed to determine its conformation and electronic properties.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving bromophenols and chlorophenols, including oxidative degradation, chlorination, and photoreaction mechanisms . These reactions lead to the formation of a wide range of products, including dibenzodioxins, dibenzofurans, and other halogenated compounds. The reactivity of bromine and chlorine substituents is highlighted, with bromine often acting as a better leaving group, influencing the yield and type of products formed . The chemical reactions of 4-Bromo-2'-chlorobenzophenone would likely follow similar pathways, with its reactivity being influenced by the presence of both bromo and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols and chlorophenols are influenced by their molecular structure and the nature of their substituents. The papers describe how factors such as pH, the presence of other ions like ammonium or bromide, and solvent type can affect the transformation and degradation processes of these compounds . Computational studies provide insights into the electronic properties, vibrational frequencies, and potential for use in nonlinear optical (NLO) materials . The physical and chemical properties of 4-Bromo-2'-chlorobenzophenone would need to be experimentally determined, but they are expected to be similar to those of the related compounds discussed in the papers.
Aplicaciones Científicas De Investigación
Análisis de Propiedades Ópticas
4-Bromo-2’-clorobenzofenona: se ha estudiado por sus propiedades ópticas, particularmente en el contexto de cristales ópticos no lineales orgánicos. El análisis UV-Vis se utiliza para examinar estas propiedades, que son cruciales para diversas aplicaciones ópticas .
Intermediario OLED
Este compuesto se utiliza como intermediario en la fabricación de diodos orgánicos emisores de luz (OLED). La tecnología OLED se utiliza ampliamente en pantallas para teléfonos inteligentes, televisores y otros dispositivos debido a su superior color y eficiencia .
Síntesis de Heterociclos
Los compuestos heterocíclicos son una clase significativa de compuestos orgánicos con aplicaciones de amplio alcance, incluyendo productos farmacéuticos y agroquímicos. Este compuesto se utiliza en su síntesis .
Producción de Cristales Líquidos
Los cristales líquidos son otra área de aplicación para 4-Bromo-2’-clorobenzofenona, donde actúa como intermediario. Los cristales líquidos son esenciales para la tecnología LCD utilizada en pantallas .
Síntesis Química
El compuesto participa en varios procesos de síntesis química, incluyendo la reacción de acilación de Friedel-Crafts, que es un método utilizado para introducir grupos acilo en compuestos aromáticos .
Ligando para Complejos Metálicos
Se ha utilizado como ligando para sintetizar complejos metálicos con metales como Zn (II), Co (II), Cu (II), Ni (II) y Mn (II). Estos complejos pueden tener diversas aplicaciones, incluyendo la catálisis y la ciencia de materiales .
Mecanismo De Acción
Target of Action
Related compounds such as profenofos, an organophosphate insecticide, have been found to target the acetylcholinesterase enzyme .
Mode of Action
It’s worth noting that similar compounds like profenofos inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
Related compounds have been shown to affect the gamma-aminobutyric acid (gaba) neurotransmitter, which regulates brain activity .
Pharmacokinetics
The compound’s physical properties, such as its density (15±01 g/cm^3), boiling point (3815±220 °C at 760 mmHg), and molar volume (1957±30 cm^3) suggest that it may have specific pharmacokinetic behaviors .
Result of Action
Related compounds have been shown to cause respiratory failure due to their toxicity .
Action Environment
The compound’s physical properties suggest that it may be influenced by factors such as temperature and pressure .
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCBKESUCSTXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458860 | |
| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464190-33-8 | |
| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)




